Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate
Brand Name: Vulcanchem
CAS No.: 1209278-80-7
VCID: VC4793362
InChI: InChI=1S/C19H19N5O5/c1-3-28-18(25)13-6-8-14(9-7-13)22-19-21-12(2)16(24(26)27)17(23-19)20-11-15-5-4-10-29-15/h4-10H,3,11H2,1-2H3,(H2,20,21,22,23)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])C
Molecular Formula: C19H19N5O5
Molecular Weight: 397.391

Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate

CAS No.: 1209278-80-7

Cat. No.: VC4793362

Molecular Formula: C19H19N5O5

Molecular Weight: 397.391

* For research use only. Not for human or veterinary use.

Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate - 1209278-80-7

Specification

CAS No. 1209278-80-7
Molecular Formula C19H19N5O5
Molecular Weight 397.391
IUPAC Name ethyl 4-[[4-(furan-2-ylmethylamino)-6-methyl-5-nitropyrimidin-2-yl]amino]benzoate
Standard InChI InChI=1S/C19H19N5O5/c1-3-28-18(25)13-6-8-14(9-7-13)22-19-21-12(2)16(24(26)27)17(23-19)20-11-15-5-4-10-29-15/h4-10H,3,11H2,1-2H3,(H2,20,21,22,23)
Standard InChI Key PTKQVILHAARBCN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate, reflects its core components:

  • Pyrimidine ring: Substituted at positions 2, 4, 5, and 6.

    • Position 2: Amino group linked to ethyl 4-aminobenzoate.

    • Position 4: Furan-2-ylmethylamine substituent.

    • Position 5: Nitro group (-NO₂).

    • Position 6: Methyl group (-CH₃).

  • Ethyl 4-aminobenzoate: An ester derivative of 4-aminobenzoic acid.

Table 1: Structural Breakdown

ComponentSubstituentPosition on Pyrimidine
Ethyl 4-aminobenzoate-NH-C₆H₄-COOEt2
Furan-2-ylmethylamine-NH-CH₂-C₄H₃O4
Nitro group-NO₂5
Methyl group-CH₃6

The furan ring introduces aromaticity and potential for π-π interactions, while the nitro group enhances electrophilicity, influencing reactivity .

Reaction StepYieldCatalyst/SolventReference
Suzuki coupling (position 2)60–88%Pd(PPh₃)₄, toluene
Amination (position 4)37–82%Cs₂CO₃, DMA

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in DMSO and DMF due to polar nitro and ester groups; limited solubility in water .

  • Stability: Susceptible to photodegradation (nitro group) and hydrolysis (ester linkage). Storage under inert conditions is recommended.

Spectroscopic Data (Predicted)

  • IR: Peaks at ~1700 cm⁻¹ (C=O ester), ~1520 cm⁻¹ (NO₂ asymmetric stretch), ~1250 cm⁻¹ (C-O ester) .

  • ¹H NMR (DMSO-d₆):

    • δ 1.35 (t, 3H, -CH₂CH₃), δ 2.50 (s, 3H, -CH₃), δ 4.35 (q, 2H, -OCH₂), δ 6.50–8.20 (m, aromatic and furan protons) .

Biological Activity and Applications

Toxicity Considerations

  • Nitro group: Potential mutagenicity; requires metabolic activation .

  • Furan ring: Hepatotoxic metabolites possible via cytochrome P450 oxidation .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (μM)TargetReference
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate0.5EGFR kinase
SET2 (pyrimidine-thioamide)1.2TRPV2 ion channel

Industrial and Research Applications

  • Medicinal Chemistry: Intermediate for anticancer/antiviral agents .

  • Material Science: Building block for photoactive polymers (nitro group as electron acceptor) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator